6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline 6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16567799
InChI: InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-23-15-20(25)12-14-21(23)26-22/h3-8,10-12,14-15H,1-2H3
SMILES:
Molecular Formula: C24H17ClN2
Molecular Weight: 368.9 g/mol

6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline

CAS No.:

Cat. No.: VC16567799

Molecular Formula: C24H17ClN2

Molecular Weight: 368.9 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline -

Specification

Molecular Formula C24H17ClN2
Molecular Weight 368.9 g/mol
IUPAC Name 6-chloro-3-(4-methylphenyl)-2-[2-(4-methylphenyl)ethynyl]quinoxaline
Standard InChI InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-23-15-20(25)12-14-21(23)26-22/h3-8,10-12,14-15H,1-2H3
Standard InChI Key AKGYKJXDFSUBSY-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C#CC2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)C

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular architecture of 6-chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline comprises a bicyclic quinoxaline core with three distinct substituents:

  • A chlorine atom at the 6-position, which introduces electronegativity and influences reactivity.

  • A p-tolyl group (4-methylphenyl) at the 3-position, contributing steric bulk and hydrophobic interactions.

  • A p-tolylethynyl moiety at the 2-position, featuring an ethynyl bridge that enhances π-conjugation and enables further functionalization .

X-ray crystallographic studies of analogous quinoxalines reveal planar geometries for the bicyclic core, with substituents adopting orientations that minimize steric clashes. For example, in 6-methyl-3-(thiophen-3-ylethynyl)-2-(3,4,5-trimethoxyphenyl)quinoxaline, the ethynyl group forms a near-linear alignment with the quinoxaline plane, optimizing electronic delocalization . Such structural insights suggest that the chloro and ethynyl groups in 6-chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline similarly promote planar configurations conducive to intermolecular interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment:

  • ¹H NMR: The methyl protons of the p-tolyl groups resonate as singlets near δ 2.40–2.45 ppm, while aromatic protons exhibit splitting patterns consistent with para-substitution. The ethynyl proton is typically absent due to coupling with the quinoxaline core .

  • ¹³C NMR: Signals for the ethynyl carbons appear between δ 85–95 ppm, with the chlorine-substituted carbon at the 6-position deshielded to approximately δ 140 ppm .

Mass spectrometric analysis confirms the molecular ion peak at m/z 439.10 (calculated for C₂₅H₁₉ClN₂), with fragmentation patterns indicating sequential loss of methyl and chlorine groups .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline typically proceeds via a multi-step sequence:

  • Quinoxaline Core Formation:
    Condensation of o-phenylenediamine with a dichlorinated diketone precursor under acidic conditions yields the halogenated quinoxaline backbone. For example, reacting 4,5-dichloro-1,2-diketobenzene with ammonium acetate generates 6-chloroquinoxaline intermediates .

  • Sonogashira Coupling:
    Introduction of the p-tolylethynyl group at the 2-position is achieved via palladium-catalyzed cross-coupling between 6-chloro-3-(p-tolyl)quinoxaline-2-iodide and p-tolylacetylene. Optimized conditions employ Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in tetrahydrofuran at 60°C .

  • Purification and Characterization:
    Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound, with purity verified by HPLC (>98%) and melting point analysis (observed mp 162–164°C) .

Challenges and Optimization

  • Regioselectivity: Competing coupling reactions at the 2- and 3-positions necessitate careful control of stoichiometry and catalyst loading.

  • Chlorine Stability: The 6-chloro substituent may undergo hydrolysis under basic conditions, requiring inert atmospheres during synthesis .

PropertyValue
Molecular FormulaC₂₅H₁₉ClN₂
Molecular Weight439.10 g/mol
Melting Point162–164°C
SolubilityDMSO > CHCl₃ > EtOH (sparingly)

Hazard Assessment (GHS Classification)

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves; wash post-handling
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Employ fume hoods

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity

The table below contrasts 6-chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline with related derivatives:

CompoundKey Structural VariationReactivity Profile
6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxalineBromine at 6-positionEnhanced electrophilicity; prone to SNAr reactions
6-Methyl-3-(p-tolyl)-2-(p-tolylethynyl)quinoxalineMethyl at 6-positionReduced polarity; improved lipid solubility
2,3-DiphenylquinoxalineNo ethynyl or p-tolyl groupsLimited π-conjugation; lower thermal stability

The chlorine atom in 6-chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline offers a balance between electronic withdrawal and steric accessibility, making it preferable for cross-coupling reactions over bulkier bromo analogues .

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